2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride 2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2044902-86-3
VCID: VC5113270
InChI: InChI=1S/C10H11N3.ClH/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11;/h2-7H,11H2,1H3;1H
SMILES: CC1=NC=CN1C2=CC=CC=C2N.Cl
Molecular Formula: C10H12ClN3
Molecular Weight: 209.68

2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride

CAS No.: 2044902-86-3

Cat. No.: VC5113270

Molecular Formula: C10H12ClN3

Molecular Weight: 209.68

* For research use only. Not for human or veterinary use.

2-(2-methyl-1H-imidazol-1-yl)aniline hydrochloride - 2044902-86-3

Specification

CAS No. 2044902-86-3
Molecular Formula C10H12ClN3
Molecular Weight 209.68
IUPAC Name 2-(2-methylimidazol-1-yl)aniline;hydrochloride
Standard InChI InChI=1S/C10H11N3.ClH/c1-8-12-6-7-13(8)10-5-3-2-4-9(10)11;/h2-7H,11H2,1H3;1H
Standard InChI Key RFPJSMKAJWWYJP-UHFFFAOYSA-N
SMILES CC1=NC=CN1C2=CC=CC=C2N.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of an aniline group (C₆H₅NH₂) linked to a 2-methylimidazole ring at the ortho position. The imidazole ring contains two nitrogen atoms at positions 1 and 3, with a methyl group substituting position 2. Protonation of the aniline’s amine group by hydrochloric acid forms the hydrochloride salt, as shown in its SMILES notation: CC1=NC=CN1C2=CC=CC=C2N.Cl .

Table 1: Structural and Identifiers

PropertyValueSource
CAS Number26286-55-5
IUPAC Name2-(2-Methyl-1H-imidazol-1-yl)aniline hydrochloride
Molecular FormulaC₁₀H₁₂ClN₃
Molecular Weight209.68 g/mol
InChI KeyLLSZMUSXQITSSJ-UHFFFAOYSA-N

Synthesis and Physicochemical Properties

Synthesis Pathways

The free base, 2-(2-methyl-1H-imidazol-1-yl)aniline, is typically synthesized via nucleophilic aromatic substitution. Aniline derivatives react with 2-methylimidazole under catalytic conditions, followed by purification and subsequent treatment with hydrochloric acid to form the hydrochloride salt .

Physicochemical Characteristics

The compound is a solid at room temperature, with a purity of ≥95% . It requires storage in inert atmospheres and protection from light to prevent degradation .

Table 2: Key Physicochemical Properties

PropertyValueSource
Physical FormSolid
Purity≥95%
Storage ConditionsRoom temperature, inert atmosphere, dark
SolubilitySoluble in polar solvents (e.g., DMSO, water)

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing histamine receptor antagonists and antifungal agents . Its hydrochloride form enhances bioavailability in drug formulations .

Agrochemical Development

Imidazole derivatives are employed in fungicides and herbicides. This compound’s stability under varied pH conditions makes it a candidate for crop protection agents .

Hazard StatementPrecautionary MeasureSource
H302Avoid ingestion; use PPE
H312Wear protective gloves
H315Prevent skin contact

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